molecular formula C12H11BF3NO5S B2563717 4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid CAS No. 2096331-71-2

4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid

Cat. No.: B2563717
CAS No.: 2096331-71-2
M. Wt: 349.09
InChI Key: KCIXOJJWCXCTEV-UHFFFAOYSA-N
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Description

4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid is a complex organic compound that features a boronic acid group, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, which is beneficial in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the boronic acid group allows for versatile chemical transformations .

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BF3NO5S/c14-12(15,16)10-6-9(3-4-11(10)13(18)19)23(20,21)17-7-8-2-1-5-22-8/h1-6,17-19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIXOJJWCXCTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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